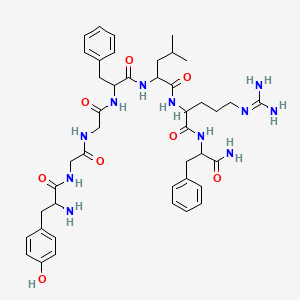

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 est un peptide synthétique composé d'une séquence d'acides aminés. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications thérapeutiques. Cette séquence particulière comprend à la fois les formes L et D d'acides aminés, ce qui peut influencer sa stabilité, sa biodisponibilité et son interaction avec les cibles biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est activé en utilisant des réactifs comme les carbodiimides (par exemple, DCC) ou les sels d'uroniums (par exemple, HBTU), puis couplé au peptide lié à la résine.

Déprotection : Les groupes protecteurs sur les acides aminés (par exemple, Fmoc) sont éliminés à l'aide d'une base comme la pipéridine.

Clivage : Le peptide complet est clivé de la résine à l'aide d'un acide fort comme l'acide trifluoroacétique (TFA), qui élimine également les groupes protecteurs de la chaîne latérale.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, des synthétiseurs peptidiques automatisés sont utilisés pour garantir une grande efficacité et une reproductibilité. Ces machines automatisent les cycles de couplage et de déprotection, permettant la synthèse rapide de grandes quantités de peptides. La purification est généralement réalisée par chromatographie liquide haute performance (HPLC), et le produit final est lyophilisé pour obtenir une poudre stable.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine ou d'autres produits d'oxydation.

Réduction : Les liaisons disulfures, si elles sont présentes, peuvent être réduites en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres groupes fonctionnels afin de modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers réactifs en fonction de la modification souhaitée, comme les agents alkylants pour la méthylation.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des liaisons disulfures entraîne la formation de groupes thiols libres.

Applications De Recherche Scientifique

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 : a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Médecine : Explored for therapeutic applications, including as a potential drug candidate for various diseases.

Industrie : Utilisé dans le développement de matériaux à base de peptides et comme standard dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de This compound dépend de sa cible biologique spécifique. Généralement, les peptides exercent leurs effets en se liant à des récepteurs, des enzymes ou d'autres protéines, modulant ainsi leur activité. La présence de D-acides aminés peut améliorer la stabilité du peptide et sa résistance à la dégradation enzymatique, augmentant potentiellement son efficacité.

Mécanisme D'action

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, potentially increasing its efficacy.

Comparaison Avec Des Composés Similaires

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 : peut être comparé à d'autres peptides ayant des séquences ou des fonctions similaires :

H-Tyr-Gly-Gly-Phe-Leu-Arg-Phe-NH2: Un peptide similaire sans D-acides aminés, qui peut avoir des profils de stabilité et de bioactivité différents.

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OH: Une variante avec un groupe carboxyle libre au lieu d'une amide, ce qui peut affecter sa solubilité et son interaction avec les cibles biologiques.

Le caractère unique de This compound réside dans sa séquence spécifique et l'inclusion de D-acides aminés, qui peuvent conférer des propriétés distinctes par rapport aux peptides composés uniquement d'L-acides aminés.

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N11O8/c1-26(2)20-34(41(61)52-32(14-9-19-48-43(46)47)40(60)53-33(38(45)58)22-27-10-5-3-6-11-27)54-42(62)35(23-28-12-7-4-8-13-28)51-37(57)25-49-36(56)24-50-39(59)31(44)21-29-15-17-30(55)18-16-29/h3-8,10-13,15-18,26,31-35,55H,9,14,19-25,44H2,1-2H3,(H2,45,58)(H,49,56)(H,50,59)(H,51,57)(H,52,61)(H,53,60)(H,54,62)(H4,46,47,48) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVDAPIKHGDEEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N11O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)

![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)

![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)